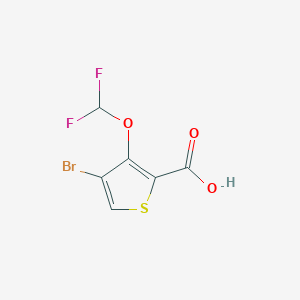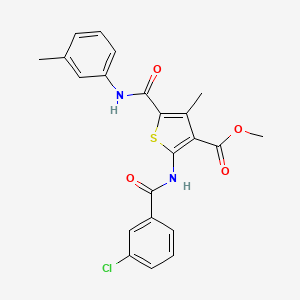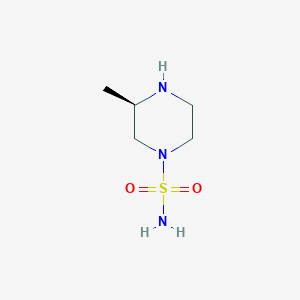
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and benzyloxycarbonylamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the amino-pentan-1-ol moiety. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2r)-4-(Benzyloxycarbonylamino)-2-amino-butan-1-ol hydrochloride
- (2r)-5-(Benzyloxycarbonylamino)-2-amino-hexan-1-ol hydrochloride
- (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol sulfate
Uniqueness
What sets (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride apart from similar compounds is its specific chain length and the presence of both amino and benzyloxycarbonylamino groups. This unique combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H21ClN2O3 |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
benzyl N-[(4R)-4-amino-5-hydroxypentyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m1./s1 |
InChI Key |
ASNMAZMZTUECLF-UTONKHPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)



![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
